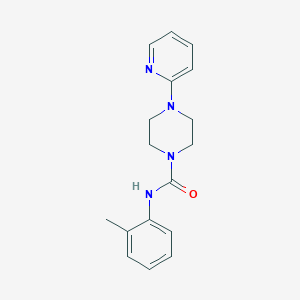![molecular formula C17H16BrN3O3S B2373294 6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-49-1](/img/structure/B2373294.png)
6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16BrN3O3S and its molecular weight is 422.3. The purity is usually 95%.
BenchChem offers high-quality 6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Properties
One significant area of application for derivatives of 6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is in antimycobacterial research. A study by Nallangi et al. (2014) synthesized and evaluated twenty derivatives of this compound against Mycobacterium tuberculosis. Among these, a hexahydrocycloocta[b]thiophene derivative was most active against MTB, surpassing the activity of standard drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).
Antimicrobial Activity
The antimicrobial properties of derivatives of 6-Acetyl-2-(4-bromobenzamido)-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been extensively researched. Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines from this compound, demonstrating significant antimicrobial activities (Abdel-rahman et al., 2002). Another study by Bakhite et al. (2004) reported similar findings with new pyridothienopyrimidine derivatives showing antimicrobial effects (Bakhite et al., 2004).
Synthesis of Novel Compounds
This compound serves as a precursor for the synthesis of various novel chemical entities. Samala et al. (2014) developed 26 derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, which were evaluated for Mycobacterium tuberculosis inhibition. The most active compound demonstrated significant inhibition of MTB (Samala et al., 2014).
Antibacterial Activity
Studies have also focused on the antibacterial activity of this compound's derivatives. Doshi et al. (2015) synthesized 6-tosyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues and tested them against various bacteria, noting their effectiveness against Staphylococcus aureus and Escherichia coli (Doshi et al., 2015).
Anti-inflammatory Activity
In the field of anti-inflammatory research, Chiriapkin et al. (2021) discussed the synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3h)-one, a derivative with potential anti-inflammatory activity, highlighting the promise of further biological studies (Chiriapkin et al., 2021).
Cytotoxicity Studies
Research into the cytotoxicity of derivatives of this compound has been conducted. Hung et al. (2014) synthesized and tested thieno[2,3-b]pyridines-2-carboxamides derivatives, finding some with significant antiproliferative activity against various cancer cell lines (Hung et al., 2014).
Eigenschaften
IUPAC Name |
6-acetyl-2-[(4-bromobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S/c1-9(22)21-7-6-12-13(8-21)25-17(14(12)15(19)23)20-16(24)10-2-4-11(18)5-3-10/h2-5H,6-8H2,1H3,(H2,19,23)(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEDHBYGQSFBOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

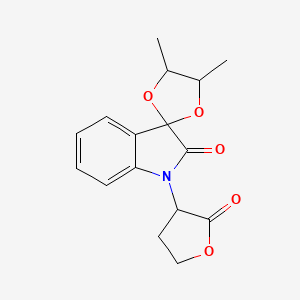
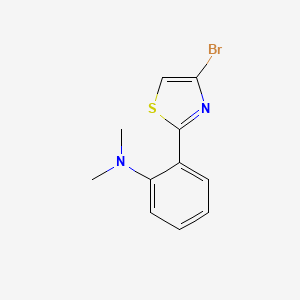
![(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2373215.png)
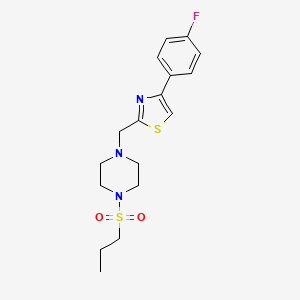
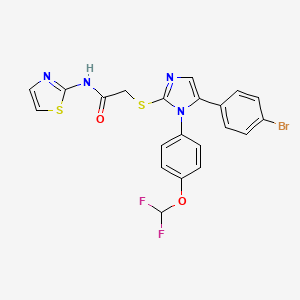
![1-[4-Oxo-3-(2-phenylethyl)quinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2373220.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)
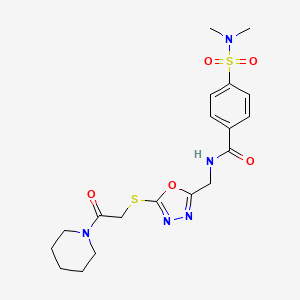
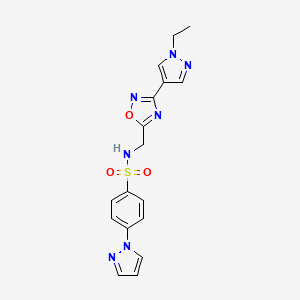
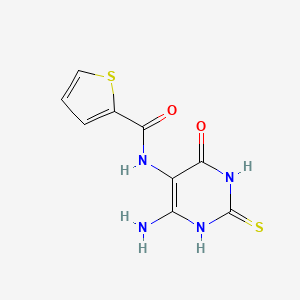


![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373232.png)
